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Compound of Interest

Compound Name: (2S)-2-(Methylamino)propan-1-OL

Cat. No.: B1601013

An In-Depth Technical Guide to (2S)-2-(methylamino)propan-1-ol (CAS 40916-73-2)

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Synonyms

The compound identified by CAS number 40916-73-2 is a chiral amino alcohol. Its systematic
IUPAC name is (2S)-2-(methylamino)propan-1-ol. A common synonym for this compound is
(S)-N-methylalaninol[1]. It is structurally derived from the natural amino acid L-alanine through
the N-methylation of its amino group[1].

Physicochemical Properties

Below is a summary of the available quantitative data for (2S)-2-(methylamino)propan-1-ol. It
is important to note that while some experimental data is available, other parameters are
predicted based on computational models.
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Property Value Source

Molecular Formula CsH11NO BenchChem[1]

Molecular Weight 89.14 g/mol BenchChem[1]

Boiling Point 73 °C at 11 Torr ChemicalBook

Density 0.880 £ 0.06 g/cm3 ChemicalBook (Predicted)
InChl Key PXWASTUQOKUFKY- BenchChem[1]

BYPYZUCNSA-N

Role in Asymmetric Synthesis

The primary significance of (2S)-2-(methylamino)propan-1-ol in chemical research and drug
development lies in its function as a chiral building block[1]. Due to its defined stereochemistry
at the C-2 position, it is a valuable precursor for the synthesis of more complex,
enantiomerically pure molecules[1]. The stereochemical integrity of a pharmaceutical
compound is often critical to its therapeutic efficacy and safety, as different enantiomers can
exhibit distinct biological activities[1].

Use as a Chiral Auxiliary

(2S)-2-(methylamino)propan-1-ol can be employed as a chiral auxiliary in asymmetric
synthesis[1]. A chiral auxiliary is a molecule that is temporarily attached to a prochiral substrate
to direct a chemical reaction towards the formation of a specific stereoisomer. After the desired
stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse. This
methodology is a cornerstone of modern synthetic organic chemistry for producing
enantiomerically pure compounds[1].

The logical workflow for utilizing a chiral auxiliary such as (S)-N-methylalaninol is depicted in
the following diagram:
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Asymmetric Synthesis Workflow
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Logical workflow of asymmetric synthesis using a chiral auxiliary.

Experimental Protocols

Detailed experimental protocols for reactions specifically utilizing (2S)-2-
(methylamino)propan-1-ol are not extensively documented in publicly available literature.
However, a general methodology for the use of a similar chiral auxiliary, pseudoephedrine, in
an alkylation reaction is presented below to illustrate the experimental approach. This protocol
can be conceptually adapted for (S)-N-methylalaninol.
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lllustrative Protocol: Asymmetric Alkylation using a Chiral Auxiliary

This protocol describes the alkylation of a carboxylic acid derivative after its conversion to an

amide with a chiral auxiliary.

Step 1: Amide Formation

A solution of the carboxylic acid (1.0 equivalent) in an appropriate aprotic solvent (e.g.,
dichloromethane) is cooled to 0 °C.

An activating agent (e.g., oxalyl chloride, 1.1 equivalents) is added dropwise, followed by a
catalytic amount of dimethylformamide (DMF).

The reaction is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour.

The solvent is removed under reduced pressure.

The resulting acyl chloride is dissolved in a fresh portion of the aprotic solvent and cooled to
0 °C.

A solution of (2S)-2-(methylamino)propan-1-ol (1.0 equivalent) and a non-nucleophilic base
(e.g., triethylamine, 1.2 equivalents) in the same solvent is added dropwise.

The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

The reaction is quenched with water, and the organic layer is separated, washed with brine,
dried over anhydrous sodium sulfate, and concentrated to yield the chiral amide.

Step 2: Diastereoselective Alkylation

e The chiral amide (1.0 equivalent) is dissolved in a dry ethereal solvent (e.qg., tetrahydrofuran,

THF) and cooled to -78 °C under an inert atmosphere (e.g., argon).

e A strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA, 1.1 equivalents) is

added dropwise to form the enolate.

e The reaction is stirred at -78 °C for 1 hour.
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e The alkylating agent (e.g., an alkyl halide, 1.2 equivalents) is added, and the reaction is
stirred at -78 °C for 2-4 hours.

e The reaction is quenched with a saturated aqueous solution of ammonium chloride.

e The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic
layers are washed with brine, dried, and concentrated to give the alkylated product.

Step 3: Cleavage of the Chiral Auxiliary

e The alkylated amide is dissolved in a suitable solvent system (e.g., a mixture of THF and
water).

e The solution is treated with a reagent for hydrolysis (e.g., a strong acid like hydrochloric acid
or a base like sodium hydroxide) at an appropriate temperature (e.g., reflux).

» After the reaction is complete, the mixture is cooled, and the pH is adjusted.
» The desired chiral carboxylic acid is extracted into an organic solvent.

e The aqueous layer, containing the protonated chiral auxiliary, can be basified and extracted
to recover the (2S)-2-(methylamino)propan-1-ol.

Potential Applications and Biological Relevance of
Derivatives

While (2S)-2-(methylamino)propan-1-ol is primarily a synthetic intermediate, its structural
motif is present in various biologically active molecules. For instance, it is a precursor in some
synthetic routes to d-pseudoephedrine, a well-known sympathomimetic amine. Derivatives of
amino alcohols are also being investigated for their potential therapeutic effects. For example,
some amino alcohol derivatives have been explored as potential modulators of
neurotransmitter systems, while others have been synthesized and evaluated for their anti-
inflammatory or antimicrobial properties.

It is important to emphasize that extensive biological activity data for (2S)-2-
(methylamino)propan-1-ol itself is not widely available, and its main value to drug
development professionals is as a chiral starting material for the synthesis of more complex
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active pharmaceutical ingredients. There are no well-defined signaling pathways directly
associated with this compound in the current body of scientific literature. The biological effects
of compounds derived from it will be highly dependent on the overall structure of the final
molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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